(S)-Azepan-3-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
azepan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5,7H2;1H |
InChI Key |
JEGFGYVBHCSCAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)N.Cl |
Origin of Product |
United States |
Significance of S Azepan 3 Amine Hydrochloride in Modern Chemical Research
Role as a Chiral Building Block in Advanced Organic Synthesis
In the realm of advanced organic synthesis, the demand for enantiomerically pure compounds is paramount, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. enamine.net Chiral building blocks are fundamental to this endeavor, providing a strategic starting point for the construction of complex chiral molecules without the need for challenging and often inefficient resolution steps later in the synthesis. enamine.net
(S)-Azepan-3-amine hydrochloride exemplifies an ideal chiral building block. Its structure contains:
A pre-defined stereocenter at the C3 position of the azepane ring.
Two reactive nitrogen atoms—a primary amine and a secondary amine within the ring—that can be selectively functionalized.
This combination allows synthetic chemists to introduce the azepane scaffold with precise stereochemical control. The azepane ring, a seven-membered heterocycle, is a prevalent feature in many natural products and pharmacologically active compounds. lifechemicals.comresearchgate.net The conformational diversity of the azepane ring can be crucial for its biological activity, and starting with a rigid, chiral precursor like this compound helps to dictate the final conformation of the target molecule, which is a significant advantage in rational drug design. lifechemicals.com
Table 1: Chemical Properties of Azepan-3-amine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3S)-azepan-3-amine | nih.gov |
| Molecular Formula | C₆H₁₄N₂ | nih.gov |
| Molecular Weight | 114.19 g/mol | nih.gov |
| InChI Key | WJUBYASTGWKFHK-LURJTMIESA-N | sigmaaldrich.com |
Strategic Importance in Medicinal Chemistry and Pharmaceutical Development
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. researchgate.netresearchgate.net Its presence is associated with a wide range of pharmacological activities, including anticancer, antiviral, antidiabetic, and antihistaminic properties. lifechemicals.comnih.gov Consequently, synthetic routes to novel azepane derivatives are of high interest to pharmaceutical researchers.
This compound serves as a key intermediate in the synthesis of these derivatives. A prominent area of its application is in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors. oatext.comnih.gov DPP-4 inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. nih.gov The design of many potent DPP-4 inhibitors, such as Sitagliptin, involves a primary amine that interacts with the active site of the enzyme. nih.govmdpi.com The chiral amine of this compound can be incorporated into novel drug candidates to fulfill this role, while the azepane ring provides a robust scaffold for further molecular elaboration. The use of this specific chiral isomer is critical, as the interaction between a drug and its biological target is highly stereospecific. enamine.net
Contribution to the Synthesis of Biologically Active Azepane Derivatives
The utility of this compound is demonstrated through its successful incorporation into a variety of biologically active compounds. Research has shown that the azepane motif is a key component in molecules designed to treat a range of diseases. tandfonline.comresearchgate.net
For example, the natural product Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C and has served as a template for the development of antitumor agents. lifechemicals.com Marketed drugs like Tolazamide (an antidiabetic) and Azelastine (an antihistamine) also feature the azepane core, highlighting its therapeutic relevance. lifechemicals.com
More specifically, derivatives synthesized from chiral 3-aminoazepane are crucial in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. oatext.comdiva-portal.org The synthesis of these inhibitors often involves coupling the chiral amine with other complex fragments to create a molecule that fits precisely into the DPP-4 active site. The stereochemistry at the 3-position of the azepane ring is often essential for achieving high inhibitory potency.
Table 2: Examples of Bioactive Azepane Derivatives
| Compound Class/Name | Biological Activity/Target | Reference |
|---|---|---|
| Balanol Analogues | Antitumor (Protein Kinase Inhibitors) | lifechemicals.com |
| Tolazamide | Antidiabetic | lifechemicals.com |
| Azelastine | Antihistamine | lifechemicals.com |
| DPP-4 Inhibitors | Antidiabetic (Type 2 Diabetes) | oatext.comnih.gov |
| Tryptophan Derivatives with Azepine | Antiviral (Against Tobacco Mosaic Virus) | nih.gov |
The synthesis of polyhydroxylated azepanes, which are iminosugar mimics, is another area where chiral precursors are vital. nih.gov These compounds have potential applications as glycosidase inhibitors, which are relevant for treating viral infections and metabolic diseases. The stereoselective synthesis of these complex molecules often relies on starting materials that already possess defined chiral centers, such as derivatives of (S)-azepan-3-amine. nih.gov
Structural and Stereochemical Characterization of S Azepan 3 Amine Hydrochloride
Advanced Spectroscopic and Analytical Techniques for Stereochemical Assignment
The definitive assignment of the (S) configuration at the C3 position of the azepane ring in (S)-Azepan-3-amine hydrochloride relies on a suite of sophisticated analytical methods. These techniques provide complementary information, leading to an unambiguous structural and stereochemical elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. bohrium.com In the context of chiral analysis, NMR techniques are indispensable for confirming the presence of a chiral center and can be used to determine enantiomeric purity. bohrium.comnih.gov
For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The hydrochloride salt form influences the chemical shifts of nearby protons, particularly those on the nitrogen atoms and the adjacent carbons, due to the positive charge on the protonated amines. spectroscopyonline.com
To resolve the enantiomers and confirm the (S) configuration, chiral discriminating agents (CDAs) or chiral solvating agents (CSAs) are often employed in NMR analysis. bohrium.comscilit.com These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which exhibit distinct NMR spectra. bohrium.com For instance, the use of a chiral acid, such as a derivative of tartaric acid or a BINOL-based phosphoric acid, could be used to form diastereomeric salts with (S)-Azepan-3-amine. The resulting ¹H and ¹³C NMR spectra would show separate signals for the diastereomers, allowing for the determination of enantiomeric excess and, through correlation with known standards, the absolute configuration. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further aid in assigning all proton and carbon signals, confirming the connectivity of the azepane ring and the position of the amine group.
A hypothetical ¹H NMR spectrum of this compound would be expected to show complex multiplets for the methylene (B1212753) protons of the azepane ring, a distinct signal for the proton at the chiral center (C3), and broad signals for the amine and ammonium (B1175870) protons. The coupling constants between these protons would provide valuable information about the conformation of the seven-membered ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H at C3 (chiral center) | 3.0 - 3.5 | Multiplet |
| CH₂ adjacent to NH₂⁺ | 2.8 - 3.2 | Multiplet |
| Other CH₂ protons | 1.5 - 2.2 | Multiplet |
| NH proton | 8.0 - 9.0 | Broad singlet |
| NH₂ protons | 7.5 - 8.5 | Broad singlet |
Note: These are predicted values and can vary based on the solvent and concentration.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. scispace.com For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular mass, which in turn confirms the molecular formula (C₆H₁₅ClN₂). nih.gov
In a typical mass spectrum of the free base, (S)-Azepan-3-amine, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (114.1157 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for cyclic amines include the loss of small neutral molecules and ring cleavage. The presence of the hydrochloride salt would be confirmed by techniques such as electrospray ionization (ESI), which can detect the intact protonated molecule [M+H]⁺.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.gov This data is used to verify the empirical and molecular formula of the synthesized compound. nih.gov For this compound (C₆H₁₅ClN₂), the theoretical elemental composition would be calculated and compared with the experimentally determined values. A close agreement between the theoretical and experimental values, typically within ±0.4%, provides strong evidence for the purity and identity of the compound. nih.govnih.gov
Interactive Data Table: Theoretical Elemental Composition of this compound (C₆H₁₅ClN₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 6 | 72.06 | 47.83% |
| Hydrogen (H) | 1.01 | 15 | 15.15 | 10.06% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 23.54% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 18.61% |
| Total | 150.68 | 100.00% |
Importance of Chirality in Azepane Ring Conformations
Chirality in a molecule, particularly in a cyclic system like an azepane ring, has a profound impact on its three-dimensional structure and, consequently, its biological activity. lifechemicals.comyoutube.com The presence of a stereocenter at the C3 position in this compound dictates the preferred conformations of the flexible seven-membered ring. rsc.orgnii.ac.jp
Conformational Analysis of Azepane Ring Systems
The azepane ring is a seven-membered saturated heterocycle that is conformationally flexible. rsc.orgnii.ac.jp Unlike the well-defined chair conformation of cyclohexane, azepanes can exist as a dynamic equilibrium of several conformers of similar energy. The most stable conformations are typically variations of the chair and boat forms.
The introduction of a substituent, as in this compound, significantly influences the conformational landscape of the ring. The bulky amino group at the C3 position will tend to adopt a pseudo-equatorial orientation to minimize steric hindrance, a phenomenon known as the A-value effect. This preference can bias the conformational equilibrium towards a specific chair or twist-chair conformation.
Computational modeling and advanced NMR techniques, such as variable-temperature NMR and the analysis of nuclear Overhauser effects (NOEs), are employed to study the conformational preferences of substituted azepanes. rsc.orgmdpi.com These studies provide insights into the relative energies of different conformers and the energy barriers to their interconversion. Understanding the conformational behavior of the azepane ring in this compound is crucial for rationalizing its chemical reactivity and biological function.
Reactivity and Derivatization Strategies of S Azepan 3 Amine Hydrochloride
Amine Functional Group Reactivity
The primary amine group in (S)-Azepan-3-amine hydrochloride is a nucleophilic center, making it amenable to a variety of chemical transformations.
Acylation Reactions for Amide Formation
The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides and acid anhydrides to form corresponding amides. libretexts.org This reaction is a fundamental method for introducing a wide range of substituents onto the nitrogen atom. For instance, the reaction with an appropriate acid chloride or anhydride (B1165640) can yield N-acyl-azepan-3-amines. This process is a type of nucleophilic acyl substitution. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent over-acylation. libretexts.org A series of 3-acetamide-azepino[4,5-b]indol-4-ones have been synthesized, highlighting the utility of this acylation strategy in building more complex molecular architectures. nih.gov
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product | Reaction Type |
| Acetyl chloride | (S)-N-(azepan-3-yl)acetamide | Nucleophilic Acyl Substitution |
| Benzoyl chloride | (S)-N-(azepan-3-yl)benzamide | Nucleophilic Acyl Substitution |
| Acetic anhydride | (S)-N-(azepan-3-yl)acetamide | Nucleophilic Acyl Substitution |
Alkylation Reactions for Substituted Amine Synthesis
Alkylation of the amine group in this compound provides a direct route to substituted amines. libretexts.org However, direct alkylation with alkyl halides can be challenging to control and may lead to a mixture of mono- and di-alkylated products. libretexts.orgmasterorganicchemistry.com
A more controlled and widely used method is reductive amination. masterorganicchemistry.comnih.gov This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired substituted amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issue of over-alkylation and allows for the introduction of a diverse array of alkyl groups. masterorganicchemistry.com For example, reacting (S)-Azepan-3-amine with an appropriate aldehyde or ketone under reductive amination conditions can yield secondary or tertiary amines. rsc.org
Table 2: Reductive Amination for Substituted Amine Synthesis
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | Sodium triacetoxyborohydride | (S)-N-Methylazepan-3-amine |
| Acetone | Sodium cyanoborohydride | (S)-N-Isopropylazepan-3-amine |
| Benzaldehyde | Sodium borohydride | (S)-N-Benzylazepan-3-amine |
Condensation Reactions for Schiff Base Derivatives
The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. researchgate.netekb.egiosrjournals.org This reaction is typically catalyzed by acid or base and often involves the removal of water to drive the equilibrium towards the product. iosrjournals.orgfrontiersin.org Schiff bases are valuable intermediates in organic synthesis and can be further modified, for example, through reduction to form secondary amines. nih.gov The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and introducing a variety of substituents at the nitrogen atom. researchgate.netekb.eg
Table 3: Schiff Base Formation via Condensation Reactions
| Carbonyl Compound | Reaction Conditions | Product Type |
| Aromatic Aldehydes | Acid or base catalysis | Aromatic Schiff Base |
| Aliphatic Ketones | Heat, removal of water | Aliphatic Schiff Base |
Azepane Ring Modifications
The seven-membered azepane ring provides a scaffold that can be further functionalized. nih.govnih.govlifechemicals.com
Electrophilic and Nucleophilic Substitution on the Azepane Moiety
While the primary amine is the most reactive site, the azepane ring itself can undergo substitution reactions, although this is less common. The introduction of substituents on the carbon framework of the azepane ring often requires multi-step synthetic sequences. manchester.ac.uk Direct electrophilic substitution on the saturated azepane ring is generally not feasible in the same way as with aromatic systems. masterorganicchemistry.com However, functionalization can be achieved through strategies that involve creating unsaturation within the ring or by using pre-functionalized starting materials. acs.org For instance, the synthesis of polysubstituted azepanes has been accomplished through dearomative ring expansion of nitroarenes, which allows for the introduction of various functional groups onto the ring. nih.govmanchester.ac.uk
Nucleophilic substitution reactions can occur if a suitable leaving group is present on the azepane ring. For example, α-halo eneformamides derived from caprolactam can undergo palladium-mediated cross-coupling reactions with various nucleophiles to introduce substituents at the C2 position of the azepane ring. acs.org
Oxidation and Reduction of the Azepane Ring System
The azepane ring system can be subjected to oxidation and reduction reactions to introduce new functional groups or modify the ring structure. Oxidation of azepines can lead to a variety of products, including ring-opened compounds, ring-contracted products, and azepinones (azatropone derivatives), depending on the oxidizing agent and the substitution pattern of the azepine. researchgate.netnih.gov For example, the oxidation of substituted 3H-azepines with selenium dioxide can result in the formation of pyridine (B92270) derivatives and other rearranged products. researchgate.net
Reduction of the azepane ring is less common as it is already a saturated heterocycle. However, if unsaturation is present, for example in an azepine derivative, it can be reduced to the corresponding saturated azepane. manchester.ac.uk Furthermore, functional groups on the azepane ring can be reduced. For instance, a ketone group on the ring can be reduced to a hydroxyl group. mdpi.com
Development of Novel Azepane-Based Scaffolds for Chemical Libraries
The azepane ring is a valuable seven-membered heterocyclic motif frequently found in bioactive natural products and synthetic molecules, making it a privileged scaffold in medicinal chemistry. nih.gov The development of chemical libraries based on the azepane core is a key strategy for exploring new chemical space and identifying novel drug candidates. This compound serves as a versatile and stereochemically defined starting material for the construction of these libraries, offering multiple points for diversification. The primary goal is to generate collections of sp3-rich, structurally complex molecules that are more akin to natural products than traditional flat aromatic compounds, thereby increasing the probability of meaningful interactions with biological targets. nih.gov
The construction of azepane-based libraries from this compound leverages established and robust chemical transformations to introduce molecular diversity. The presence of a primary amine and a secondary amine within the azepane ring allows for selective derivatization, leading to a wide array of scaffolds. The derivatization on pre-assembled core scaffolds is an attractive and efficient approach for the high-throughput synthesis of new chemical entities for screening purposes. researchgate.net
Key derivatization strategies for this compound include:
Acylation: The primary amine at the C3 position is readily acylated using a variety of carboxylic acids, acid chlorides, or acid anhydrides to form a diverse library of amides. This is one of the most common methods for library generation.
Sulfonylation: Reaction with various sulfonyl chlorides yields a corresponding library of sulfonamides, introducing a different set of steric and electronic properties compared to amides.
Reductive Amination: The primary amine can react with a broad range of aldehydes and ketones to form intermediate imines, which are subsequently reduced to generate secondary amines, expanding the structural and functional diversity of the scaffold.
N-Functionalization of the Ring: The secondary amine within the azepane ring can be functionalized, often after protection of the C3-primary amine. Common reactions include alkylation, arylation, or acylation to further elaborate the scaffold.
These derivatization reactions are often performed using parallel synthesis techniques, which allow for the rapid creation of a large number of distinct compounds in an organized fashion, typically in well plates. niscpr.res.in The resulting libraries of novel azepane derivatives can then be subjected to high-throughput screening to identify compounds with desired biological activity. wisdomlib.org
The strategic combination of these reactions enables the exploration of the chemical space around the azepane core. For instance, a library could be constructed by first reacting (S)-Azepan-3-amine with a set of 100 different carboxylic acids, and then, after protecting the newly formed amide, reacting the azepane nitrogen with a set of 50 different alkylating agents, theoretically generating 5,000 unique compounds.
Below is a data table illustrating the generation of diverse scaffolds from this compound.
| Starting Material | Reaction Type | Reagent Class (R-X) | General Structure of Product | Scaffold Class |
|---|---|---|---|---|
| This compound | Acylation | Carboxylic Acids / Acid Chlorides (R-CO-Cl) | ![]() | Amides |
| This compound | Sulfonylation | Sulfonyl Chlorides (R-SO₂-Cl) | ![]() | Sulfonamides |
| This compound | Reductive Amination | Aldehydes / Ketones (R-CHO / R₂C=O) | ![]() | Secondary Amines |
| N-Protected (S)-Azepan-3-amine | N-Alkylation | Alkyl Halides (R-Br) | ![]() | Tertiary Amines |
This systematic, scaffold-based approach allows for the efficient generation of large, diverse chemical libraries. openaccessjournals.com The resulting compounds, featuring the chiral azepane core, provide a rich collection of three-dimensional structures for screening against various biological targets, ultimately accelerating the discovery of new therapeutic agents. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
Role as a Key Intermediate in Bioactive Molecule Synthesis
The versatility of (S)-Azepan-3-amine hydrochloride as a synthetic precursor is evident in its application in the creation of complex molecules with significant therapeutic potential.
Precursor for Fluoroquinolone Antibiotics (e.g., Besifloxacin Hydrochloride)
(S)-Azepan-3-amine is a crucial intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Besifloxacin hydrochloride. mdpi.com Besifloxacin is used for the treatment of bacterial conjunctivitis. The synthesis of Besifloxacin involves the condensation of (R)-3-aminohexahydroazepine (the free base of this compound) with a fluoroquinolone core. google.comgoogle.com Specifically, the process can involve reacting 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with (R)-3-aminohexahydroazepine. google.com Another synthetic route utilizes (R)-tert-butyl 3-aminoazepane-1-carboxylate, which is then deprotected to yield the final product. mdpi.com The efficiency of the synthesis of the chiral (3R)-azepan-3-amine intermediate has been a subject of study, with methods being developed to produce it with high purity and yield from (3R)-3-aminoazepan-2-one using various reducing agents. researchgate.net
Synthesis of Azepane-Containing Antimalarial Agents (e.g., Azepanylcarbazole Amino Alcohols)
The azepane scaffold is also being explored in the development of new treatments for malaria. Research in this area has led to the synthesis of azepanylcarbazole amino alcohols, which have shown promise as antimalarial agents. While the direct use of this compound in the synthesis of these specific compounds is not detailed in the provided information, the broader class of azepane derivatives is of interest in antimalarial drug discovery.
Development of Protein Kinase Inhibitors (e.g., PKB and PKA Inhibitors)
This compound derivatives are instrumental in the creation of potent protein kinase inhibitors. nih.govacs.orgacs.org Protein kinase B (PKB), also known as Akt, and Protein Kinase A (PKA) are key enzymes in cell signaling pathways that regulate cell growth, proliferation, and apoptosis, making them important targets in cancer therapy. acs.orgnih.gov Researchers have designed and synthesized novel azepane derivatives that show significant inhibitory activity against PKBα and PKA. nih.govacs.orgacs.org For instance, a lead compound derived from (-)-balanol was optimized to create a plasma-stable and highly active inhibitor with an IC50 value of 4 nM against PKBα. acs.orgacs.org These structure-based design efforts have utilized the azepane scaffold to create inhibitors with improved pharmacological properties. nih.govacs.orgacs.org
Design of Cathepsin L Inhibitors
The azepanone core, a derivative of azepane, has been a foundational template for designing potent and selective inhibitors of cathepsin L, a cysteine protease. nih.govacs.org While the direct precursor role of this compound is not explicitly stated, the development of these inhibitors relies on the azepane framework. nih.govacs.org By modifying the P2 and P3 binding elements of an initial cathepsin K inhibitor, researchers have successfully engineered inhibitors with high selectivity for cathepsin L. nih.govacs.org For example, the incorporation of a naphthylene-1-carboxamide at the P3 position and a β-naphthylalanine at the P2 position resulted in a highly potent and selective cathepsin L inhibitor with a Ki of 0.43 nM. nih.govacs.org
Exploration in Antimicrobial and Anticancer Compound Development (e.g., Boron-Containing Azepane Derivatives)
The incorporation of boron into azepane structures has opened new avenues for the development of antimicrobial and anticancer agents. mdpi.comdocumentsdelivered.comnih.govresearchgate.net Organoboron compounds have gained prominence in medicinal chemistry, and the synthesis of novel boron-containing azepane derivatives is an active area of research. mdpi.comdocumentsdelivered.comnih.govresearchgate.net These compounds are being evaluated for their activity against various pathogens and cancer cell lines. mdpi.comdocumentsdelivered.comnih.govresearchgate.net For example, research into boron-containing heterocyclic compounds has identified promising prototypes for further development. mdpi.comdocumentsdelivered.comnih.govresearchgate.net The synthesis of boronated unnatural cyclic amino acids, including seven-membered rings, has been accomplished as part of the search for potential agents for Boron Neutron Capture Therapy (BNCT), a type of cancer treatment. tennessee.edu
Design of Conformationally Constrained Bioisosteres for Receptor Interaction Studies
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com The strategic replacement of a chemical moiety with a bioisostere is a widely used tactic in medicinal chemistry to modulate a compound's properties, such as potency, selectivity, metabolic stability, and pharmacokinetics. cambridgemedchemconsulting.comnih.gov The azepane ring, with its seven-membered structure, offers a unique set of conformational possibilities that can be exploited in the design of conformationally constrained bioisosteres. lifechemicals.com
Constraining the conformation of a flexible molecule can be advantageous because it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. It can also improve selectivity by favoring a specific bioactive conformation that fits the target receptor but not off-target proteins. nih.gov The azepane scaffold can serve as a bioisosteric replacement for other cyclic systems or even acyclic chains, introducing a degree of conformational restriction. researchgate.net For example, spiro-substituted azepanes have been considered as conformationally constrained bioisosteres of sugars. researchgate.net
A powerful application of this concept is the incorporation of azepane-based amino acids into peptides to create conformationally constrained peptidomimetics. researchgate.net Peptides often suffer from poor metabolic stability and low oral bioavailability. By incorporating a rigidifying element like a substituted azepane, the peptide backbone is forced into a more defined shape. Researchers have synthesized enantiopure 7-substituted azepane-2-carboxylic acids for this purpose. When incorporated into a cyclic RGD (Arg-Gly-Asp) pentapeptide, the resulting peptidomimetic showed promising activity as an αvβ3 integrin inhibitor, demonstrating that the constrained azepane scaffold successfully mimicked the bioactive conformation of the original peptide loop. researchgate.net This approach of using (S)-azepan-3-amine and related structures to create constrained bioisosteres is a sophisticated strategy for enhancing the drug-like properties of therapeutic candidates. nih.gov
| Azepane as a Conformational Bioisostere in Peptidomimetics | |
| Parent Molecule Class | Peptides (e.g., RGD-containing peptides) |
| Bioisosteric Element | 7-substituted azepane-2-carboxylic acid |
| Purpose | To create a conformationally constrained peptidomimetic with improved properties. |
| Mechanism | The rigid azepane ring restricts the conformational flexibility of the peptide backbone. |
| Example Application | A cyclic RGD peptide analog incorporating an azepane amino acid showed activity as an αvβ3 integrin inhibitor. researchgate.net |
Mechanistic Investigations of Azepane Derivative Interactions with Biological Targets
Molecular Recognition and Binding Affinity Studies
The initial step in the action of any bioactive molecule is its recognition by and binding to a biological target. For azepane derivatives, these processes are governed by a combination of stereochemistry and the specific non-covalent forces established within the binding pocket.
Stereospecific Binding to Target Proteins and Enzymes
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the case of chiral azepane derivatives, the specific orientation of substituents on the azepane ring dictates how the molecule fits into the binding site of a protein or enzyme. This lock-and-key model, while simplified, underscores the importance of a precise geometric and electronic complementarity between the ligand and its target.
Enzymatic cascades have been employed in the synthesis of protected 3-aminoazepane derivatives, highlighting the ability of enzymes to distinguish between different stereoisomers. rsc.orgnih.gov While these studies focus on the synthesis, they inherently demonstrate the principle of stereospecific recognition by biological macromolecules. The enzymes used, galactose oxidase and imine reductase, exhibit a high degree of selectivity, yielding enantiopure products. rsc.orgnih.gov This enzymatic selectivity is a direct consequence of the specific interactions between the substrate and the amino acid residues lining the enzyme's active site.
Role of Azepane Chirality in Ligand-Target Interactions
The chirality of the azepane ring plays a pivotal role in defining the affinity and specificity of ligand-target interactions. The (S) or (R) configuration at a stereocenter on the azepane ring can dramatically alter the binding mode and, consequently, the biological effect of the molecule. This is because the spatial arrangement of functional groups that engage in key interactions with the target protein—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—is directly dependent on the chiral center.
For instance, in the development of inhibitors for various enzymes, the introduction of a chiral center on the azepane ring has been shown to be a critical factor in achieving high potency and selectivity. The precise positioning of a substituent in either an axial or equatorial orientation, as dictated by the ring's conformation and the stereochemistry of its substituents, can mean the difference between a highly active compound and an inactive one. While specific binding studies on (S)-Azepan-3-amine hydrochloride are not widely available in the public domain, the principles of stereospecificity observed in related azepane derivatives underscore the critical role that the (S)-configuration would play in its interactions with biological targets.
Elucidation of Molecular Mechanisms of Action (non-clinical)
Beyond initial binding, understanding the molecular mechanism of action involves elucidating how the ligand modulates the function of its target. This can range from the inhibition of enzymatic activity to the activation or blockade of a receptor.
Modulation of Enzyme Activity (e.g., DNA Gyrase, Topoisomerase IV, Hsp90, Cathepsin L)
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are well-established targets for antibacterial agents. Their inhibition disrupts DNA replication and repair, leading to bacterial cell death. The primary mechanism of many inhibitors, such as quinolones, involves stabilizing the enzyme-DNA cleavage complex, which introduces lethal double-strand breaks in the DNA. While no direct evidence links this compound to this mechanism, the exploration of novel scaffolds for gyrase and topoisomerase IV inhibition is an active area of research.
Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer. Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, making it an attractive target for cancer therapy. A recent study suggested that tryptamine (B22526) hydrochloride compounds could potentially bind to the C-terminal ATP binding site of Hsp90, but specific data on azepane derivatives is lacking.
Cathepsin L: Research has shown that azepanone-based derivatives can be potent and selective inhibitors of Cathepsin L, a cysteine protease involved in various physiological and pathological processes. The mechanism of inhibition involves the interaction of the azepanone core and its substituents with the active site of the enzyme. The stereochemistry of the azepane ring is crucial for optimal binding and inhibitory activity.
A summary of representative azepane derivatives and their inhibitory activity against Cathepsin L is presented in the table below.
| Compound | Target | Ki (nM) | Selectivity |
| Azepanone Derivative 1 | Cathepsin L | 5.2 | Selective over Cathepsin K |
| Azepanone Derivative 2 | Cathepsin L | 1.8 | Selective over Cathepsin K |
Interaction with Receptors (e.g., Neurotransmitter Receptors, GPCRs)
The interaction of small molecules with neurotransmitter receptors and G-protein coupled receptors (GPCRs) is fundamental to the regulation of a vast array of physiological processes. The amine functionality present in (S)-Azepan-3-amine suggests its potential to interact with receptors that recognize endogenous amine neurotransmitters.
Studies on azepinoindole derivatives have shown high affinity for dopamine (B1211576) and serotonin (B10506) receptors, indicating that the azepine scaffold can be effectively utilized to target these GPCRs. rsc.org Similarly, tricyclic azepine derivatives have been developed as selective antagonists for the 5-HT6 receptor, another member of the serotonin receptor family. nih.gov The binding of these compounds to their respective receptors is driven by a combination of hydrophobic and polar interactions within the receptor's transmembrane domain. The protonated amine of the ligand often forms a key salt bridge with an acidic residue in the receptor binding pocket. While direct binding data for this compound is not available, its structural features are consistent with potential interactions with aminergic GPCRs.
Covalent and Non-Covalent Binding Mechanisms
The interaction between a ligand and its biological target can be either reversible (non-covalent) or irreversible (covalent).
Covalent Binding: In some cases, a ligand can form a permanent covalent bond with its target, leading to irreversible inhibition. This typically involves a reactive functional group on the ligand that forms a bond with a nucleophilic amino acid residue (such as cysteine or serine) in the target protein. There is no indication from the structure of this compound that it would act as a covalent inhibitor under normal physiological conditions. The development of covalent inhibitors is a specific design strategy that incorporates chemically reactive "warheads" into the molecular structure.
Structure Activity Relationship Sar Studies of S Azepan 3 Amine Hydrochloride Derivatives
Systematic Modification of the Azepane Core for Bioactivity Profiling
The systematic modification of the azepane ring is a key strategy to modulate the pharmacological properties of its derivatives. Studies on azepan-3-one-based cathepsin K inhibitors have provided valuable insights into how substitutions on the azepane core can significantly impact bioactivity. researchgate.netnih.gov Although these studies focus on an azepan-3-one (B168768), the principles of how substitution patterns affect the conformation and interactions of the azepane ring are relevant to (S)-Azepan-3-amine derivatives.
Methyl substitutions at various positions on the azepane ring have been shown to have a profound effect on inhibitory potency. researchgate.netnih.gov For instance, in a series of azepan-3-one cathepsin K inhibitors, the position and stereochemistry of a methyl group on the azepane ring led to a wide range of inhibitory activities. nih.gov This highlights the sensitivity of the biological target to the topology of the azepane scaffold.
The introduction of different substituents allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. For example, in the development of PTPN2/PTPN1 inhibitors, optimization of azepane-containing derivatives led to a compound with nanomolar inhibitory potency and good oral bioavailability. nih.gov This demonstrates that systematic modifications of the azepane core are a viable strategy for developing drug candidates with desirable profiles.
The following table summarizes the impact of methyl substitution on the azepane-3-one core on cathepsin K inhibitory potency, which can serve as a model for understanding potential modifications of the (S)-Azepan-3-amine core.
| Compound | Modification | Human Cathepsin K Ki,app (nM) |
|---|---|---|
| Parent Azepan-3-one | Unsubstituted | 0.16 |
| 5-methyl-azepan-3-one | Methyl group at C5 | Varies with stereochemistry |
| 6-methyl-azepan-3-one | Methyl group at C6 | Varies with stereochemistry |
| (4S,7S)-7-methyl-azepan-3-one | cis-Methyl group at C7 | 0.041 |
| (4S,7R)-7-methyl-azepan-3-one | trans-Methyl group at C7 | 0.26 |
Impact of Stereochemistry on Derivative Potency and Selectivity
Stereochemistry plays a pivotal role in the potency and selectivity of (S)-Azepan-3-amine hydrochloride derivatives. The spatial arrangement of substituents on the chiral azepane ring dictates the molecule's ability to interact favorably with the binding site of a biological target.
Research on methyl-substituted azepan-3-one cathepsin K inhibitors clearly demonstrates the profound impact of stereoisomerism. nih.gov For example, a cis-methyl group at the 7-position of the azepane ring resulted in a four-fold increase in potency compared to the parent compound, whereas a trans-methyl group at the same position led to a slight decrease in potency. nih.gov This significant difference in activity between diastereomers underscores the importance of precise stereochemical control in the design of azepane-based inhibitors.
The data from cathepsin K inhibitors illustrates the critical nature of stereochemistry:
| Compound | Stereochemistry | Human Cathepsin K Ki,app (nM) |
|---|---|---|
| Parent Azepan-3-one | - | 0.16 |
| (4S,7S)-7-methyl-azepan-3-one | cis | 0.041 |
| (4S,7R)-7-methyl-azepan-3-one | trans | 0.26 |
Comparative Analysis with Structurally Similar Compounds
The SAR of this compound derivatives can be further understood by comparing them with structurally similar compounds, such as its enantiomer (R)-Azepan-3-amine, as well as derivatives of Azepan-3-ol and Azepan-1-ylpropanoic acid.
Comparison with (R)-Azepan-3-amine: The stereochemistry at the 3-position of the azepane ring is expected to be a critical determinant of activity. While specific comparative studies on the (S) and (R) enantiomers of azepan-3-amine derivatives are not abundant in the provided search results, the principles of stereospecificity in drug-receptor interactions suggest that one enantiomer will likely exhibit higher potency and/or selectivity than the other. The differential activity of the cis and trans diastereomers of methyl-substituted azepan-3-ones supports this hypothesis. nih.gov
Comparison with Azepan-1-ylpropanoic acid hydrochloride: In this analogue, the modification is at the nitrogen atom of the azepane ring, introducing a propanoic acid side chain. This change dramatically alters the physicochemical properties of the molecule, introducing a carboxylic acid group that can participate in ionic interactions and hydrogen bonding. Such derivatives have been explored as inhibitors of various enzymes. For example, the design of Factor XIa inhibitors has involved the use of various heterocyclic scaffolds, and understanding the role of acidic moieties is crucial for optimizing their activity. nih.gov
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has also involved the exploration of a wide variety of heterocyclic scaffolds, including those with acidic and basic functional groups, to optimize interactions with the enzyme's active site. nih.govnih.gov A comparative analysis of these different scaffolds highlights the diverse ways in which the azepane ring and its substituents can be tailored to achieve desired biological effects.
Computational and In Silico Approaches to SAR Prediction
Computational and in silico methods are increasingly valuable tools for predicting the SAR of this compound derivatives, thereby accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into the molecular basis of activity and guide the design of new, more potent compounds. mdpi.commdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgacademie-sciences.fr For azepane derivatives, QSAR models can be developed to predict the inhibitory potency based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. These models can then be used to virtually screen new derivatives and prioritize them for synthesis and biological testing.
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For (S)-Azepan-3-amine derivatives, docking studies can be used to visualize the binding mode within the active site of a target protein, such as a kinase or a protease. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, docking studies of DPP-4 inhibitors have been instrumental in understanding the interactions with the enzyme's active site and in the design of novel inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.gov For azepane derivatives, MD simulations can help to refine the binding poses obtained from docking and to assess the flexibility of the azepane ring and its substituents within the binding pocket.
These in silico approaches, when used in conjunction with experimental data, can significantly enhance the understanding of the SAR of this compound derivatives and facilitate the design of new molecules with improved therapeutic potential.
Computational and Theoretical Studies on S Azepan 3 Amine Hydrochloride and Its Derivatives
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are indispensable tools in modern drug development for predicting how a ligand, such as a derivative of (S)-Azepan-3-amine, might interact with a biological target, typically a protein. benthamscience.com This computational method simulates the binding process, predicting the preferred orientation of the ligand within the protein's active site and estimating the strength of the interaction, often expressed as a binding affinity or docking score. benthamscience.comunar.ac.id
The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, the latter often sourced from databases like the Protein Data Bank (PDB). chemmethod.comnih.gov Using specialized software such as AutoDock Vina, Schrödinger's Maestro, or Molegro Virtual Docker, the ligand is then computationally "docked" into the target's binding site. unar.ac.idchemmethod.comnih.govresearchgate.net These programs employ sophisticated algorithms, including evolutionary algorithms, to explore numerous possible conformations and orientations of the ligand-protein complex. benthamscience.com
The output of a docking simulation provides valuable data on the binding mode and energy. For instance, a lower binding energy (e.g., a more negative value in kcal/mol) generally indicates a more stable and potent interaction. unar.ac.idchemmethod.com Furthermore, these simulations reveal the specific intermolecular forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. researchgate.net This detailed understanding of ligand-target interactions is crucial for structure-based drug design, enabling the rational optimization of lead compounds to enhance their efficacy and selectivity. Molecular dynamics (MD) simulations can further be used to assess the stability of the docked complex in a simulated physiological environment over time. chemmethod.com
Table 1: Illustrative Data from Molecular Docking Studies of Small Molecule Inhibitors This table presents example data typical of docking studies to illustrate the type of information generated.
| Ligand | Target Protein (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| NPA016689 | Alpha-amylase (3BAX) | AutoDock Vina | -9.3 | TYR:151, LYS:200, HIS:305 chemmethod.com |
| NPA011565 | Alpha-amylase (3BAX) | AutoDock Vina | -9.2 | TRP:59, ASP:197, GLU:233 chemmethod.com |
| Derivative h-06 | PfDHFR-TS | Molegro Virtual Docker | -163.6 (Re-rank Score) | Gly378, Ile379, Asn521 unar.ac.id |
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations offer a detailed examination of the electronic structure and geometry of molecules like (S)-Azepan-3-amine hydrochloride. These methods, rooted in quantum mechanics, are used for conformational analysis to determine the most stable three-dimensional shapes (conformers) of a molecule and to predict its intrinsic chemical reactivity.
Conformational analysis is critical for understanding how the flexible seven-membered azepane ring exists in space. By calculating the potential energy surface of the molecule, researchers can identify low-energy conformers that are most likely to be present under experimental conditions. This information is vital because the specific conformation of a molecule often dictates its biological activity and how it fits into a protein's binding site.
Quantum calculations also provide insights into the molecule's reactivity. By analyzing the distribution of electrons and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), scientists can predict which parts of the molecule are most likely to participate in chemical reactions. For instance, regions with high electron density are often susceptible to attack by electrophiles, while regions with low electron density are targets for nucleophiles. This predictive power helps in designing more efficient synthetic routes and in understanding potential metabolic pathways.
Table 2: Selected Physicochemical Properties of Azepan-3-amine Data computed by various computational models available on PubChem.
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₆H₁₄N₂ | PubChem nih.gov |
| Molecular Weight | 114.19 g/mol | PubChem 2.2 nih.gov |
| XLogP3-AA | -0.2 | XLogP3 3.0 nih.gov |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 nih.gov |
Prediction of Stereoselective Outcomes in Synthetic Pathways
The synthesis of a specific stereoisomer, such as the (S)-enantiomer of Azepan-3-amine hydrochloride, requires precise control over the spatial arrangement of atoms during a chemical reaction. This is known as stereoselective synthesis. Computational studies play a crucial role in predicting and rationalizing the stereochemical outcomes of synthetic pathways, guiding the development of methods that yield the desired product with high purity.
One of the primary goals in synthesizing chiral azepanes is to achieve high stereoselectivity, minimizing the formation of unwanted stereoisomers. google.com For example, a patented synthesis for the (R)-enantiomer highlights that using mild, low-temperature reaction conditions is essential to prevent racemization and preserve the compound's spatial configuration. google.com
Computational modeling can be used to investigate the transition states of competing reaction pathways. The pathway with the lower energy transition state is kinetically favored, and by calculating these energy differences, chemists can predict which stereoisomer will be the major product.
A study on the stereoselective synthesis of heavily hydroxylated azepane iminosugars provides a clear example of this synergy between experimental work and theoretical understanding. nih.gov In this research, a key step involving osmium-catalyzed tethered aminohydroxylation proceeded with complete regio- and stereocontrol. nih.gov The specific configuration of the resulting stereocenter was confirmed experimentally using techniques like 1D NOE correlation and X-ray crystallography. nih.gov Furthermore, a proposed mechanism suggests that the stereochemical outcome is dictated by the configuration of an intermediate, which favors an intramolecular nucleophilic attack from a specific face of the molecule to form the desired bicyclic azepane. nih.gov This demonstrates how understanding the geometry and stability of reaction intermediates, often aided by modeling, allows for the rationalization and prediction of stereoselective outcomes in the synthesis of complex azepane derivatives.
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₁₅ClN₂ |
| Azepan-3-amine | C₆H₁₄N₂ |
| Azepane | C₆H₁₃N |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S |
| Benzyloxycarbonyl chloride | C₈H₇ClO₂ |
| Methanol | CH₄O |
| Dichloromethane (B109758) | CH₂Cl₂ |
| Acetonitrile | C₂H₃N |
| Alpidem | C₂₁H₂₃ClN₂O |
| Acetylcholinesterase (AChE) | Not Applicable |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Methodologies
The efficient and stereocontrolled synthesis of chiral 3-aminoazepanes is a cornerstone for their broader application. While classical resolution and chiral pool-based methods exist, future research is anticipated to focus on more elegant and atom-economical asymmetric catalytic strategies. The development of novel transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium, could enable the direct asymmetric hydrogenation or transfer hydrogenation of enamine precursors, offering a more direct route to the desired (S)-enantiomer.
Furthermore, organocatalysis presents a fertile ground for innovation in this area. Chiral Brønsted acids or phase-transfer catalysts could be designed to control the stereochemical outcome of key bond-forming reactions in the synthesis of the azepane ring. Biocatalysis, employing engineered enzymes such as transaminases or imine reductases, also offers a highly selective and environmentally benign approach to producing enantiopure (S)-Azepan-3-amine hydrochloride. The optimization of these enzymatic processes for industrial-scale production remains a key challenge and a significant area for future research.
Expansion of Azepane Scaffold Applications in Emerging Therapeutic Areas
The inherent three-dimensional structure of the azepane ring makes it an attractive scaffold for targeting a diverse range of biological macromolecules. While its presence in known active pharmaceutical ingredients is noted, there is considerable scope for its application in emerging therapeutic areas. One such area is in the development of novel treatments for neurodegenerative diseases. The conformational flexibility of the azepane ring could be exploited to design ligands that can selectively target protein-protein interactions or allosteric sites on receptors implicated in conditions like Alzheimer's or Parkinson's disease.
Another promising avenue lies in the field of oncology, particularly in the design of next-generation kinase inhibitors. The (S)-3-amino group can serve as a crucial hydrogen bond donor or as a handle for further derivatization to interact with the hinge region or other key residues within the ATP-binding pocket of kinases. Research into decorating the azepane scaffold with various pharmacophoric elements could lead to the discovery of potent and selective inhibitors of kinases that are currently considered "undruggable."
Advanced Mechanistic Studies on Chiral Azepane-Target Interactions
A deeper understanding of the molecular interactions between chiral azepane-containing molecules and their biological targets is essential for rational drug design. Future research should move beyond static binding models and employ advanced biophysical and computational techniques to probe the dynamics of these interactions. High-resolution co-crystal structures of (S)-azepane derivatives bound to their target proteins would provide invaluable atomic-level insights into the specific binding modes and the role of chirality in target recognition.
Computational methods such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations can be used to elucidate the conformational changes that occur upon binding and to quantify the energetic contributions of individual interactions. These studies can help to explain the observed enantioselectivity of biological activity and guide the design of new derivatives with improved affinity and specificity. Furthermore, advanced NMR techniques, such as saturation transfer difference (STD) NMR, can be used to map the binding epitope of azepane-based ligands even in the absence of high-resolution structural data.
Integration of Artificial Intelligence and Machine Learning in Azepane Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of novel azepane derivatives is no exception. Generative AI models can be trained on vast datasets of known bioactive molecules to propose novel azepane-based structures with a high probability of biological activity against a specific target. These models can explore a much larger chemical space than traditional medicinal chemistry approaches, potentially leading to the identification of truly innovative drug candidates.
Q & A
Basic: What experimental strategies ensure high enantiomeric purity during the synthesis of (S)-Azepan-3-amine hydrochloride?
Methodological Answer:
To achieve high enantiomeric purity, employ asymmetric synthesis or chiral resolution techniques:
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral organocatalysts or transition-metal complexes) to favor the (S)-enantiomer during ring-closing or amine functionalization steps .
- Chromatographic Purification : Utilize chiral stationary phase (CSP) HPLC or SFC to separate enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) for baseline resolution .
- Monitoring : Track enantiomeric excess (ee) via polarimetry, circular dichroism (CD), or -NMR with chiral shift reagents.
Table 1 : Key Parameters for Chiral Purity Analysis
| Technique | Resolution Criteria | Detection Limit (ee) | Reference |
|---|---|---|---|
| CSP-HPLC | Retention time difference ≥1.5 min | 0.5% | |
| Chiral NMR | Distinct splitting of proton signals | 2% | |
| Polarimetry | Specific rotation ≥±0.5° | 5% |
Advanced: How can discrepancies in reported bioactivity data for this compound across studies be systematically addressed?
Methodological Answer:
Contradictions often arise from variability in experimental design or analytical validation. Resolve these by:
Standardize Assay Conditions : Control variables like pH (7.4 ±0.2), temperature (37°C), and ionic strength (e.g., PBS buffer) to match physiological conditions .
Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity, cellular cAMP assays for functional activity) to confirm bioactivity .
Statistical Reconciliation : Apply multivariate analysis (ANOVA or mixed-effects models) to identify confounding factors (e.g., batch-to-batch impurity differences) .
Metadata Transparency : Report raw data, including solvent lot numbers and instrument calibration logs, to enable cross-study comparisons .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Confirm molecular structure via - and -NMR. Key diagnostic peaks:
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion ([M+H] m/z calculated for CHNCl: 162.0925) .
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and salt form .
Advanced: What computational methods predict the biological interactions of this compound with high accuracy?
Methodological Answer:
Combine in silico tools to model target engagement:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., GPCRs). Validate with free-energy perturbation (FEP) calculations .
Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability and binding entropy .
QSAR Modeling : Train models on enantiomer-specific datasets to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
Follow ICH Q1A(R2) guidelines:
- Forced Degradation : Expose samples to heat (40–80°C), humidity (75% RH), and light (1.2 million lux-hours) for 2–4 weeks. Monitor degradation via HPLC-PDA .
- Kinetic Analysis : Plot degradation rate vs. temperature to calculate Arrhenius activation energy (E) and predict shelf life .
- Impurity Profiling : Identify degradation products using LC-MS/MS and compare to pharmacopeial standards .
Advanced: What strategies mitigate chiral inversion during formulation of this compound?
Methodological Answer:
Chiral inversion risks arise from pH, excipients, or temperature:
pH Control : Maintain formulation pH <4.0 to protonate the amine, reducing nucleophilic attack .
Excipient Screening : Avoid reactive surfactants (e.g., polysorbates) that catalyze racemization. Use non-ionic stabilizers like hydroxypropyl-β-cyclodextrin .
Real-Time Monitoring : Embed inline PAT tools (Raman spectroscopy) during manufacturing to detect inversion dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




